molecular formula C22H30O4 B12413840 Bis(4-methylcyclohexyl) phthalate-d4

Bis(4-methylcyclohexyl) phthalate-d4

Cat. No.: B12413840
M. Wt: 362.5 g/mol
InChI Key: JKJWMYHRXOJYJS-LNFUJOGGSA-N
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Description

Bis(4-methylcyclohexyl) phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as an internal standard in analytical chemistry due to its stable isotope labeling. It has a molecular formula of C22D4H26O4 and a molecular weight of 362.496 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methylcyclohexyl) phthalate-d4 typically involves the esterification of phthalic anhydride with 4-methylcyclohexanol-d4. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylcyclohexyl) phthalate-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(4-methylcyclohexyl) phthalate-d4 has several applications in scientific research:

    Analytical Chemistry: Used as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Environmental Studies: Helps in tracing the fate and transport of phthalates in environmental samples.

    Pharmacokinetics: Used in studies to understand the metabolism and distribution of phthalate esters in biological systems.

    Material Science: Employed in the synthesis of polymers and plasticizers.

Mechanism of Action

The mechanism of action of Bis(4-methylcyclohexyl) phthalate-d4 is primarily related to its role as an internal standard. In analytical chemistry, it provides a reference point for quantifying the concentration of phthalate esters in samples. The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs, allowing for accurate measurements.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methylcyclohexyl) phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling provides enhanced stability and allows for precise quantification in complex mixtures.

Properties

Molecular Formula

C22H30O4

Molecular Weight

362.5 g/mol

IUPAC Name

bis(4-methylcyclohexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

InChI

InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3/i3D,4D,5D,6D

InChI Key

JKJWMYHRXOJYJS-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCC(CC2)C)C(=O)OC3CCC(CC3)C)[2H])[2H]

Canonical SMILES

CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C

Origin of Product

United States

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